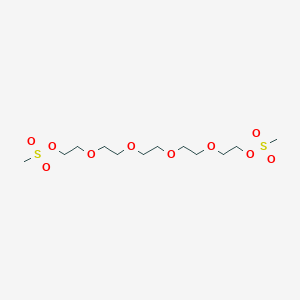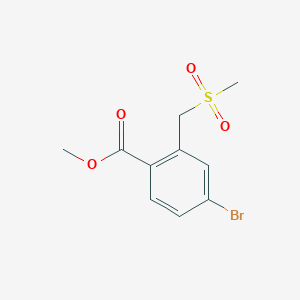
Methyl 4-bromo-2-((methylsulfonyl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-2-((methylsulfonyl)methyl)benzoate is an organic compound with the molecular formula C10H11BrO4S. It is a derivative of benzoic acid and contains a bromine atom, a methylsulfonyl group, and a methyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-((methylsulfonyl)methyl)benzoate typically involves the bromination of methyl 4-methylbenzoate followed by the introduction of the methylsulfonyl group. One common method is as follows:
Bromination: Methyl 4-methylbenzoate is reacted with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield methyl 4-bromo-2-methylbenzoate.
Sulfonylation: The brominated product is then treated with methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N) to introduce the methylsulfonyl group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-2-((methylsulfonyl)methyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-2-((methylsulfonyl)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-bromo-2-((methylsulfonyl)methyl)benzoate depends on its specific application. In biological systems, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the methylsulfonyl group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a methylsulfonyl group.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar but lacks the ester group.
Uniqueness
Methyl 4-bromo-2-((methylsulfonyl)methyl)benzoate is unique due to the presence of both the bromine and methylsulfonyl groups, which confer distinct reactivity and properties. This combination allows for versatile chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C10H11BrO4S |
|---|---|
Molekulargewicht |
307.16 g/mol |
IUPAC-Name |
methyl 4-bromo-2-(methylsulfonylmethyl)benzoate |
InChI |
InChI=1S/C10H11BrO4S/c1-15-10(12)9-4-3-8(11)5-7(9)6-16(2,13)14/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
RPOMQFATACCQRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)Br)CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




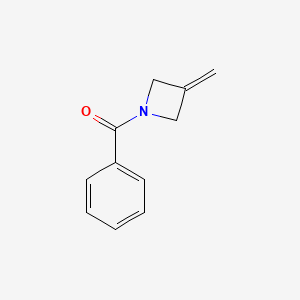


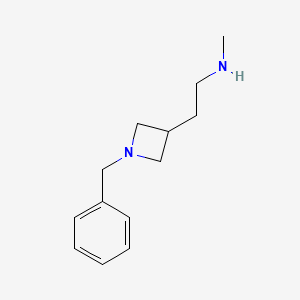
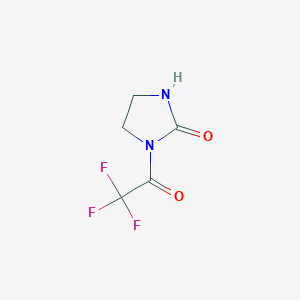
![4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)
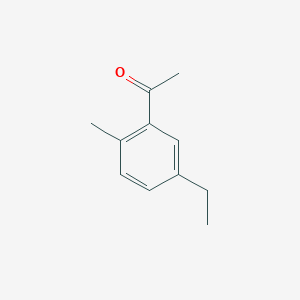

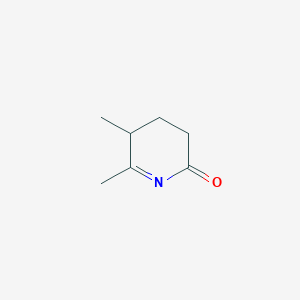
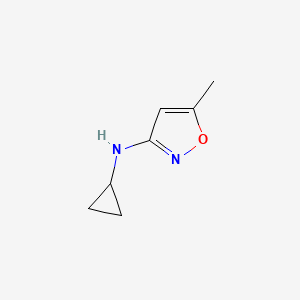
![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
